Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester
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Overview
Description
Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester: is an organic compound that belongs to the class of carbonate esters. These esters are derived from carbonic acid and contain a carbonyl group flanked by two alkoxy groups . The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ can be alkyl or aryl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester can be synthesized through the reaction of an alcohol with phosgene (phosgenation) or through oxidative carbonylation . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of carbonate esters often involves the reaction of alcohols with carbon monoxide and an oxidizer. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, resulting in a different carbonate ester.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Transesterification: Requires an alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Produces the corresponding alcohol and carbonic acid.
Transesterification: Produces a different carbonate ester and an alcohol.
Scientific Research Applications
Chemistry: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester is used as a reagent in organic synthesis, particularly in the formation of other esters and carbonates .
Biology and Medicine:
Industry: In the industrial sector, carbonate esters are used as solvents, plasticizers, and intermediates in the production of polymers such as polycarbonates .
Mechanism of Action
The mechanism of action for carbonic acid, bis(1,3-diisopropoxyisopropyl)ester involves nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of a tetrahedral intermediate . This intermediate can then undergo various transformations, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Dimethyl carbonate: A small carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Used in the production of polycarbonates.
Ethylene carbonate: A cyclic carbonate ester used as a solvent and in the production of lithium-ion batteries.
Uniqueness: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester is unique due to its specific structure, which includes two isopropoxy groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
64057-77-8 |
---|---|
Molecular Formula |
C19H38O7 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
bis[1,3-di(propan-2-yloxy)propan-2-yl] carbonate |
InChI |
InChI=1S/C19H38O7/c1-13(2)21-9-17(10-22-14(3)4)25-19(20)26-18(11-23-15(5)6)12-24-16(7)8/h13-18H,9-12H2,1-8H3 |
InChI Key |
WHYSLLUXXUBZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(COC(C)C)OC(=O)OC(COC(C)C)COC(C)C |
Origin of Product |
United States |
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